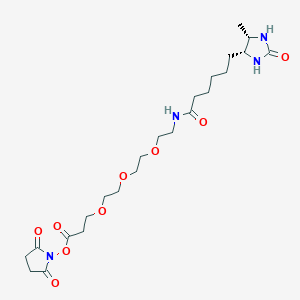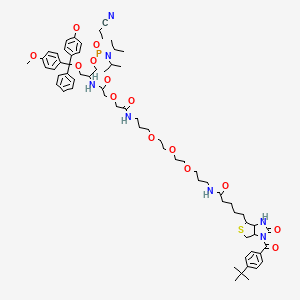
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid is a chemical compound that features a benzoic acid moiety attached to a 3,3-difluoropyrrolidine-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid typically involves the reaction of 3,3-difluoropyrrolidine-1-sulfonyl chloride with a benzoic acid derivative. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoropyrrolidine-1-sulfonyl chloride: A precursor in the synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid.
Benzoic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both a difluoropyrrolidine and a sulfonyl group, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .
Eigenschaften
Molekularformel |
C11H11F2NO4S |
|---|---|
Molekulargewicht |
291.27 g/mol |
IUPAC-Name |
4-(3,3-difluoropyrrolidin-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C11H11F2NO4S/c12-11(13)5-6-14(7-11)19(17,18)9-3-1-8(2-4-9)10(15)16/h1-4H,5-7H2,(H,15,16) |
InChI-Schlüssel |
SKCIJXFLLCSPRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)












